AKT1 Isoform Potency Advantage vs. Clinical ATP-Competitive Pan-AKT Inhibitors
GSK-690693 exhibits superior potency against AKT1 (IC50 = 2 nM) compared to both capivasertib/AZD5363 (IC50 = 3 nM) and uprosertib/GSK2141795 (IC50 = 180 nM) in cell-free kinase assays. This represents a 1.5-fold potency advantage over AZD5363 and a 90-fold advantage over GSK2141795 for AKT1 inhibition . The rank order of AKT isoform potency (AKT1 > AKT3 > AKT2) is also distinct from AZD5363 (AKT1 > AKT2 = AKT3) and MK-2206 (AKT1 ≈ AKT2 > AKT3), reflecting different binding mode contributions [1].
| Evidence Dimension | AKT1 IC50 (nM) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Capivasertib/AZD5363: 3 nM; Uprosertib/GSK2141795: 180 nM |
| Quantified Difference | 1.5-fold lower than AZD5363; 90-fold lower than GSK2141795 |
| Conditions | Cell-free kinase assay; ATP-competitive inhibition format |
Why This Matters
Higher AKT1 potency may enable lower effective concentrations in AKT1-driven tumor models, reducing required dosing and potentially off-target liabilities at high concentrations.
- [1] Heerding, D. et al. Identification of a novel inhibitor of AKT kinase, GSK690693. Cancer Res 2007, 67 (9_Supplement): ND-2; Davies, B.R. et al. Preclinical pharmacology of AZD5363. Mol Cancer Ther 2012, 11(4), 873-887; Hirai, H. et al. MK-2206, an allosteric Akt inhibitor. Mol Cancer Ther 2010, 9(7), 1956-1967. View Source
